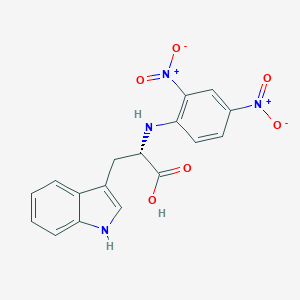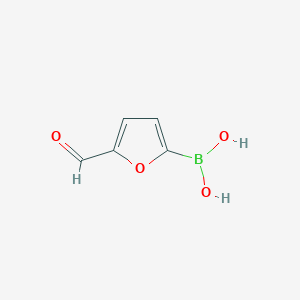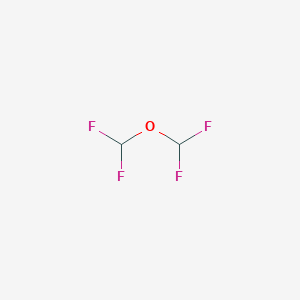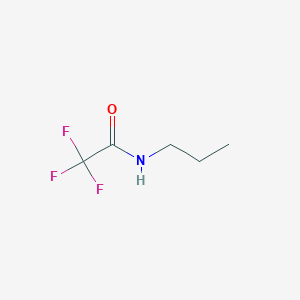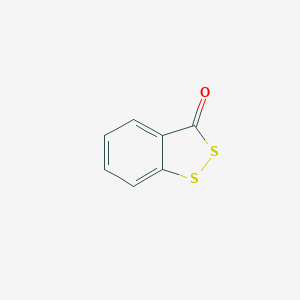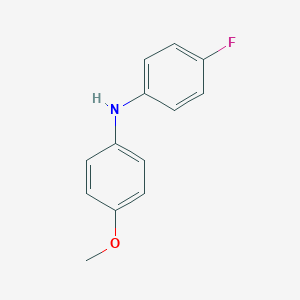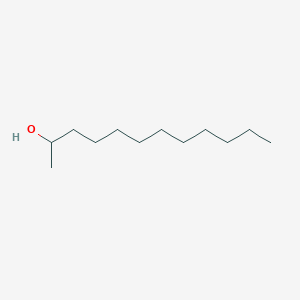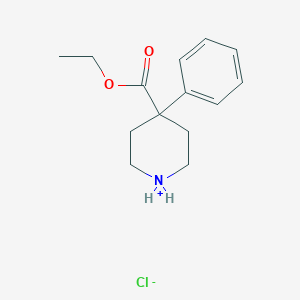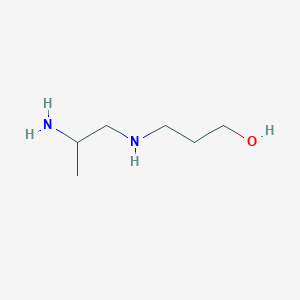
N-(3-Hydroxypropyl)-1,2-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxypropyl)-1,2-propanediamine, also known as tris(hydroxymethyl)aminomethane (THAM), is a commonly used buffer in biological research. THAM is a zwitterionic molecule that is capable of maintaining a stable pH in a variety of biological systems.
作用機序
THAM functions as a buffer by accepting or donating protons in response to changes in pH. THAM has a pKa of 8.1, which makes it an effective buffer in the physiological range. THAM is also capable of chelating metal ions, which can be useful in certain experiments.
Biochemical and Physiological Effects:
THAM has been shown to have a variety of biochemical and physiological effects. In animal studies, THAM has been shown to have anti-inflammatory properties and to protect against ischemic injury. THAM has also been shown to have a protective effect on the liver and to improve cardiac function.
実験室実験の利点と制限
One of the major advantages of THAM is its ability to maintain a stable pH in the physiological range. THAM is also relatively inexpensive and easy to synthesize. However, THAM has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, THAM is not compatible with certain assays, such as those that require a low pH.
将来の方向性
There are several areas of future research for THAM. One area of interest is the development of new methods for synthesizing THAM that are more efficient and environmentally friendly. Another area of interest is the use of THAM in drug delivery systems. THAM has been shown to enhance the solubility and stability of certain drugs, making it a promising candidate for drug delivery applications. Finally, THAM may have potential as a therapeutic agent in the treatment of various diseases, such as liver disease and cardiovascular disease.
Conclusion:
In conclusion, THAM is a versatile buffer that has a wide range of applications in biological research. Its ability to maintain a stable pH in the physiological range makes it an essential component in many experiments. THAM also has several potential therapeutic applications, making it an area of interest for future research.
合成法
THAM can be synthesized by reacting formaldehyde with ammonia and glycerol. The resulting product is then treated with sodium hydroxide to form THAM. The synthesis of THAM is relatively simple and can be performed on a large scale.
科学的研究の応用
THAM is commonly used as a buffer in biological research. It is particularly useful in experiments that require a stable pH in the physiological range. THAM is also used as a component in cell culture media and in the isolation of proteins.
特性
CAS番号 |
10171-78-5 |
|---|---|
分子式 |
C6H16N2O |
分子量 |
132.2 g/mol |
IUPAC名 |
3-(2-aminopropylamino)propan-1-ol |
InChI |
InChI=1S/C6H16N2O/c1-6(7)5-8-3-2-4-9/h6,8-9H,2-5,7H2,1H3 |
InChIキー |
PKPINSQODSMJFH-UHFFFAOYSA-N |
SMILES |
CC(CNCCCO)N |
正規SMILES |
CC(CNCCCO)N |
同義語 |
3-[(2-Aminopropyl)amino]-1-propanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



